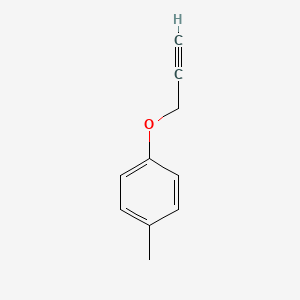

1-Methyl-4-(prop-2-yn-1-yloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUJJONWSYYYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315934 | |

| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-90-1 | |

| Record name | NSC298261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-4-(prop-2-yn-1-yloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformative Pathways of 1 Methyl 4 Prop 2 Yn 1 Yloxy Benzene

Terminal Alkyne Reactivity in 1-Methyl-4-(prop-2-yn-1-yloxy)benzene

The terminal alkyne group in this compound, also known as p-tolyl propargyl ether, is the focal point of its chemical reactivity. This functional group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions. These reactions are prized for their efficiency and specificity, allowing for the covalent linking of the p-tolyl propargyl ether moiety to other molecular scaffolds. The high reliability and broad applicability of these reactions have established them as cornerstone methods in organic synthesis, materials science, and bioconjugation. wikipedia.orgumich.eduresearchgate.net

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for being rapid, efficient, and highly selective. wikipedia.orgajgreenchem.com This reaction unites terminal alkynes, such as this compound, with azides to form stable 1,2,3-triazole rings. wikipedia.orgnih.gov The presence of a copper(I) catalyst is crucial, as it dramatically accelerates the reaction rate and, critically, controls the regiochemical outcome. wikipedia.org The resulting triazole linkage is chemically robust, exhibiting stability against hydrolysis, oxidation, and reduction. researchgate.netnih.gov

A hallmark of the CuAAC reaction is its exceptional regioselectivity. semanticscholar.org Unlike the thermal Huisgen 1,3-dipolar cycloaddition which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted isomer. wikipedia.orgnih.gov This high degree of control is a direct consequence of the copper-mediated reaction mechanism. nih.gov

The reaction involves the formation of a copper(I) acetylide intermediate from this compound, which then reacts with an azide (B81097). wikipedia.org This directed pathway ensures that the azide nitrogen atom (N1) bonds to the C4 of the resulting triazole ring, and the azide's terminal nitrogen (N3) bonds to the C5, which is attached to the copper. This consistent orientation leads to the sole formation of the 1,4-disubstituted product. nih.gov Various catalytic systems, including silica-supported copper(I) catalysts, have been developed to facilitate this transformation efficiently, often in environmentally benign solvents like ethanol (B145695) and allowing for easy catalyst recycling. organic-chemistry.org These methods enable the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields from terminal alkynes, organic halides, and sodium azide, avoiding the need to isolate potentially unstable azide intermediates. organic-chemistry.org

Table 1: Examples of Catalytic Systems for Regioselective CuAAC This table is interactive. Users can sort and filter the data.

| Catalyst System | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Silica-supported Cu(I) | Ethanol | 78 | Recyclable catalyst, one-pot synthesis, environmentally friendly. | organic-chemistry.org |

| CuI / DIPEA | THF | Room Temp | Common laboratory conditions for small-scale synthesis. | nih.gov |

| CuSO₄ / Sodium Ascorbate | Water/t-Butanol | Room Temp | In situ generation of Cu(I), widely used in bioconjugation. | nih.gov |

| Ag₂O-ZnO Nanoparticles | Room Temp | Room Temp | Copper-free, high recoverability, broad substrate scope. | rsc.org |

The mechanism of CuAAC is understood to involve multiple steps coordinated by the copper(I) catalyst. researchgate.net While early proposals suggested a mononuclear catalytic cycle, further kinetic and theoretical studies have indicated the involvement of a dinuclear copper acetylide intermediate, which provides a lower energy pathway for the crucial C-N bond-forming step. nih.gov The cycle is generally accepted to proceed via the formation of a copper acetylide from the terminal alkyne. The azide coordinates to a second copper atom, which activates it for nucleophilic attack on the copper acetylide, leading to a six-membered copper(III) metallacycle intermediate. This intermediate then undergoes reductive elimination to furnish the triazole product and regenerate the Cu(I) catalyst. nih.gov

Ligands play a pivotal role in the CuAAC reaction by stabilizing the Cu(I) oxidation state against disproportionation and oxidation, increasing catalyst solubility, and accelerating the reaction rate. researchgate.netsemanticscholar.org The choice of ligand can strongly influence the reaction's efficiency and even its chemoselectivity. nih.gov

Nitrogen-based Ligands: Simple tertiary amines like triethylamine (B128534) (NEt₃) and diisopropylethylamine (DIPEA) are often used, acting as both a base and a ligand. semanticscholar.org More complex nitrogen ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and pentamethyldiethylenetriamine (PMDETA), are highly effective in protecting the Cu(I) catalyst and accelerating the reaction, especially in aqueous or biological media. researchgate.netnih.govsemanticscholar.org

Phosphine Ligands: Phosphine-containing ligands can also be extremely active, allowing for very low catalyst loadings. semanticscholar.org However, some monodentate phosphines can react with the azide substrate, reducing it to an amine. mdpi.com

N-Heterocyclic Carbene (NHC) Ligands: NHC-copper complexes have emerged as highly active catalysts, capable of promoting the reaction at very low loadings (ppm levels) under mild conditions. researchgate.net

Oxalic Diamide (B1670390) Ligands: In related copper-catalyzed cross-coupling reactions, oxalic diamide ligands have proven highly effective, suggesting their potential applicability in modulating reactivity in CuAAC as well. nih.gov

The development of immobilized copper-ligand complexes on solid supports, such as resins, offers the advantage of easy catalyst removal from the reaction products, which is particularly important for biological applications where copper contamination is a concern. mdpi.com

The CuAAC reaction involving this compound demonstrates remarkable versatility due to its tolerance of a vast array of functional groups in the azide reaction partner. umich.eduresearchgate.net This "click" reaction's orthogonality allows it to be performed on molecules featuring sensitive functionalities without the need for protecting groups. umich.edu The reaction proceeds efficiently with a wide variety of azides, including:

Small Organic Azides: Simple alkyl and aryl azides, such as benzyl (B1604629) azide and phenyl azide, react readily. organic-chemistry.orgresearchgate.net

Biomolecules: Azide-functionalized sugars, peptides, and nucleobases can be conjugated to the p-tolyl propargyl ether moiety, enabling the synthesis of complex bio-hybrid molecules. acs.orgnih.gov

Polymers: Azide-terminated polymers can be "clicked" onto alkyne-functionalized molecules or surfaces, providing a powerful method for polymer modification and the synthesis of block copolymers. wikipedia.orgresearchgate.net

Functional Materials: The reaction is used to functionalize surfaces and nanomaterials, such as gold nanoparticles and carbon nanotubes, by reacting an azide-modified material with an alkyne. umich.edu

Complex Molecules: The CuAAC has been employed to link this compound or similar propargyl ethers to complex scaffolds like calixarenes, ferrocene (B1249389) derivatives, and various drug-like molecules. acs.orgmdpi.com

This broad scope makes the CuAAC of this compound a powerful tool for modularly constructing complex molecular architectures from diverse building blocks. ajgreenchem.comnih.gov

Table 2: Versatility of CuAAC with Various Azide Substrates This table is interactive. Users can sort and filter the data.

| Azide Substrate Class | Example Application | Resulting Product | Reference |

|---|---|---|---|

| Benzyl Azides | Model reactions, synthesis of small molecule libraries | 1-Benzyl-4-((p-tolyloxy)methyl)-1H-1,2,3-triazole | organic-chemistry.orgresearchgate.net |

| Aryl Azides | Synthesis of drug-like scaffolds | 1-Aryl-4-((p-tolyloxy)methyl)-1H-1,2,3-triazole | mdpi.com |

| Azido-Sugars | Glycoconjugation | Sugar-triazole-p-tolyl ether conjugates | acs.org |

| Azide-Terminated Polymers | Polymer modification, synthesis of block copolymers | Polymer-triazole-p-tolyl ether block copolymers | researchgate.net |

As an alternative to the copper-catalyzed reaction, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free pathway for forming triazoles. nih.govnih.gov This reaction relies on using an alkyne that possesses significant ring strain, such as a cyclooctyne (B158145) derivative. nih.gov The high internal energy of the strained alkyne dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without any catalyst. nih.gov

While this compound itself is not a strained alkyne and therefore does not undergo SPAAC, the principle is highly relevant in the broader context of click chemistry. SPAAC is particularly valuable for applications in living systems, where the potential toxicity of copper catalysts is a significant concern. nih.gov In such applications, a strained cyclooctyne moiety would be used in place of a terminal alkyne like that in this compound. The reaction is bioorthogonal, meaning it does not interfere with native biological processes. nih.gov The development of various strained alkynes, such as dibenzocyclooctyne (DBCO), has expanded the toolkit for metal-free conjugations. rsc.org

Beyond cycloadditions with azides, the terminal alkyne of this compound can participate in other "click-type" transformations, notably the thiol-yne reaction. nih.gov This reaction involves the addition of a thiol (R-SH) across the carbon-carbon triple bond. Depending on the reaction conditions, the thiol-yne reaction can proceed via two primary mechanisms:

Radical-Mediated Thiol-Yne Addition: In the presence of a radical initiator (e.g., photoinitiators like DMPA), a thiyl radical adds to the alkyne. researchgate.net This process can occur twice, leading to a dithioether product where two thiol molecules have added across the original triple bond. researchgate.net This step-growth polymerization mechanism is often used to create hyperbranched polymers and crosslinked networks. researchgate.net

Nucleophilic Thiol-Yne Addition (Michael Addition): In the presence of a base, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then attack the alkyne in a conjugate or Michael-type addition. nih.gov This typically results in the mono-addition product, a vinyl sulfide. The stereochemistry (E/Z) of the resulting alkene can often be controlled by the reaction conditions. nih.gov

The thiol-yne reaction is valued for its high efficiency and atom economy, proceeding under mild conditions with tolerance for many functional groups, making it another powerful tool for modifying molecules containing a terminal alkyne like this compound. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Intramolecular Cyclization Reactions of this compound

The dual reactivity of the propargyl group and the aryl ether moiety in this compound allows for a variety of intramolecular cyclization reactions. These transformations are powerful tools for building molecular complexity from a relatively simple starting material. The outcomes of these reactions are heavily influenced by reaction conditions, including temperature and the choice of catalysts, which can steer the reaction toward different structural motifs.

Propargyl Claisen Rearrangement as a Pathway to Allenic Structures

The Propargyl Claisen rearrangement is a thermally or catalytically induced researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.orgyoutube.com This reaction is a powerful method for carbon-carbon bond formation and is particularly notable for its ability to generate allenes, which are versatile intermediates in organic synthesis. rsc.orgnih.govscispace.com The geometric constraints imposed by the linear sp-hybridized carbons of the propargyl group present unique challenges compared to the more common allyl Claisen rearrangement. nih.gov

The aromatic Propargyl Claisen rearrangement of an aryl propargyl ether like this compound is a classic example of a pericyclic reaction, specifically a researchgate.netresearchgate.net-sigmatropic shift. researchgate.netnsf.govairitilibrary.com This concerted process involves the reorganization of six electrons (two from the sigma bond and four from the pi systems) through a cyclic transition state. youtube.com

Computational studies using Density Functional Theory (DFT) have elucidated the mechanistic pathways. The reaction is initiated by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is typically the rate-determining step, to form an allenyl cyclohexadienone intermediate. researchgate.netnsf.govairitilibrary.com This is followed by a series of steps, including tautomerization and further cyclization, to yield the final products. researchgate.netnsf.gov The activation energy for the initial sigmatropic shift is significant, often requiring high temperatures for the thermal variant of the reaction. scispace.com

Catalysis can significantly lower this activation barrier. Soft Lewis acids, particularly gold(I) complexes, are effective catalysts. organic-chemistry.orgpsu.edu The proposed mechanism for the gold-catalyzed rearrangement involves coordination of the electrophilic metal to the alkyne's π-system, which facilitates the subsequent cyclization-induced rearrangement. psu.edu

The primary synthetic value of the Propargyl Claisen rearrangement lies in its ability to produce functionalized allenes. rsc.orgscispace.com These allenes are not always isolated; they often serve as transient intermediates in domino reactions that lead to a wide range of organic compounds. scispace.com For instance, the allenyl intermediate formed from the rearrangement can undergo subsequent intramolecular reactions.

Computational investigations have detailed how the initial allene (B1206475) intermediate, an allenyl cyclohexadienone, can proceed through different pathways. nsf.gov One pathway involves tautomerization of the ketone to an enol, followed by a 1,5-hydrogen shift and a final electrocyclization to afford a benzopyran (a chromene derivative). nsf.gov Alternatively, the allene intermediate can participate in an intramolecular Diels-Alder reaction. nsf.gov The specific pathway taken, and thus the final product, is influenced by the substitution pattern on the aromatic ring. nsf.govacs.org

The allenes produced are valuable building blocks for synthesizing more complex molecules. orgsyn.org For example, they can be used in cycloaddition reactions to construct fused bicyclic ring systems. orgsyn.org The strategic use of this rearrangement has been demonstrated in the stereoselective synthesis of complex natural products and in the creation of molecules with all-carbon quaternary stereocenters. nih.govnih.gov

Electrophilic and Metal-Catalyzed Cyclizations for Benzannulated Heterocycles

Beyond the Claisen rearrangement, this compound and related aryl propargyl ethers are excellent substrates for electrophilic and metal-catalyzed cyclization reactions to form important benzannulated heterocycles like chromenes and benzofurans. researchgate.net The regiochemical outcome of these cyclizations—whether a six-membered chromene or a five-membered benzofuran (B130515) is formed—is highly dependent on the reaction conditions and the nature of the catalyst. rsc.orgrsc.org

The formation of either a chromene or a benzofuran from an aryl propargyl ether hinges on the mode of cyclization: a 6-endo-dig or a 5-exo-dig pathway, respectively.

Chromenes (via 6-endo-dig cyclization): Metal catalysts, particularly those based on gold and indium, are highly effective in promoting the formation of chromenes. rsc.orgsyncatmeth.esscilit.com Indium(III) halides, for example, efficiently catalyze the intramolecular hydroarylation of aryl propargyl ethers, proceeding regioselectively to give only the 6-endo-dig cyclization product, 2H-chromene. rsc.orgrsc.orgsyncatmeth.es DFT studies on the indium-catalyzed process suggest that a neutral InI₃ catalyst kinetically favors the 6-endo-dig pathway. rsc.org Similarly, gold(I) catalysts can promote the 6-endo-dig cyclization, although this can sometimes compete with other reaction pathways. nih.gov In some cases, sequential indium-catalyzed cyclization followed by a palladium-catalyzed cross-coupling can be performed in a one-pot reaction to generate substituted chromenes. scilit.com

Benzofurans (via 5-exo-dig cyclization): The formation of benzofurans typically proceeds through a 5-exo-dig cyclization. This pathway is often favored under different catalytic conditions than those used for chromene synthesis. For example, while gold catalysis can lead to chromenes, it has also been shown in some systems that both cyclization and protonation steps favor the 5-exo product. rsc.org The synthesis of benzofuran derivatives from aryl propargyl ethers has become a significant application for these versatile compounds. researchgate.net Divergent protocols have been developed where reaction conditions can be tuned to selectively produce either benzofurans or other heterocycles like coumarins. rsc.orgresearchgate.net

Table 1: Catalyst-Dependent Cyclization of Aryl Propargyl Ethers

| Catalyst System | Predominant Pathway | Major Product |

|---|---|---|

| Indium(III) Halides | 6-endo-dig | 2H-Chromenes rsc.orgrsc.orgsyncatmeth.es |

| Gold(I) Catalysts | Typically 6-endo-dig | 2H-Chromenes rsc.orgnih.gov |

| Gold(I) (specific conditions) | Can favor 5-exo-dig | Benzofurans rsc.org |

| Electrochemical Conditions | Tunable | Benzofurans or Coumarins rsc.orgresearchgate.net |

The regioselectivity and stereoselectivity of the cyclization are profoundly influenced by both electronic and steric factors of the substituents on the aryl propargyl ether.

Electronic Effects: The electronic nature of substituents on the aromatic ring plays a crucial role. In indium-catalyzed hydroarylation, a methoxy (B1213986) group (an electron-donating group) on the phenyl ring, particularly at the meta-position, significantly decreases the energy barrier for the 6-endo pathway leading to chromenes. rsc.org In contrast, for the synthesis of benzofurans from o-propargylphenols, electron-withdrawing groups on the aryl ring attached to the alkyne terminus generally result in very good yields, whereas electron-donating groups in a conjugated position lead to poor yields. rsc.org This is likely related to the effect of the substituent on the electrophilicity of the alkyne carbon involved in the cyclization. rsc.org

Steric Effects: Steric hindrance also plays a defining role in the reaction's outcome. Increased substitution on the propargyl moiety itself can favor the formation of chromenes in higher yields compared to unsubstituted propargyl ethers. In gold-catalyzed reactions, bulky ligands on the gold catalyst can prevent undesirable side reactions and improve the efficiency and selectivity of the desired cyclization. nih.gov For instance, a bulky ligand can selectively favor 6-endo-dig cyclizations over the often-competing 5-exo-dig pathway. nih.gov The interplay between steric and electronic effects can be complex, and finding a simple rationale to accurately predict outcomes across all substrates can be challenging. rsc.org However, these effects are key levers for chemists to control the reaction pathway and selectively synthesize the desired heterocyclic product. nih.gov

Table 2: Influence of Substituents on Cyclization of Aryl Propargyl Ethers

| Reaction Type | Substituent | Position | Effect |

|---|---|---|---|

| Indium-catalyzed Hydroarylation | Electron-Donating (e.g., -OCH₃) | meta on Phenyl Ring | Favors 6-endo (Chromene) pathway by lowering the activation energy rsc.org |

| Base-promoted Cyclization of o-Propargylphenols | Electron-Withdrawing | on Aryl at Alkyne | High yield of Benzofurans rsc.org |

| Base-promoted Cyclization of o-Propargylphenols | Electron-Donating | on Aryl at Alkyne | Poor yield of Benzofurans rsc.org |

| Thermal Cyclization | Substitution on Propargyl Moiety | C1 or C3 of Propargyl | Increased yield of Chromenes |

| Gold-catalyzed Cyclization | Bulky Ligand | On Gold Catalyst | Can enhance selectivity for 6-endo (Chromene) pathway nih.gov |

Exploration of Cascade and Tandem Processes

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for the construction of complex molecular architectures. The unique combination of a propargyl ether and a substituted benzene (B151609) ring in this compound makes it a suitable substrate for various cascade processes. These reactions often leverage the reactivity of the alkyne moiety to initiate a sequence of intramolecular events.

One of the most notable cascade reactions involving aryl propargyl ethers is the intramolecular hydroarylation, which can be catalyzed by various transition metals. rsc.org For instance, indium-catalyzed reactions of phenyl propargyl ether have been shown to proceed via a Friedel–Crafts type mechanism. rsc.org The reaction is initiated by the π-coordination of the catalyst to the alkyne, which activates it for nucleophilic attack by the aromatic ring. This can proceed through either a 5-exo-dig or a 6-endo-dig cyclization pathway to produce dihydrofuran or chromene derivatives, respectively. rsc.org For this compound, a similar cascade would be expected to yield substituted chromene derivatives.

The Banert cascade is another powerful tool for the synthesis of heterocyclic compounds from propargylic azides. nih.gov While this requires prior conversion of the ether to an azide, it highlights the potential for cascade reactions to generate complex heterocyclic systems from propargyl precursors. The mechanism can proceed through either a sigmatropic or a prototropic pathway depending on the substitution pattern and reaction conditions. nih.gov

Furthermore, cascade reactions can be initiated at the propargylic position to construct diverse heterocyclic structures. One-pot domino reactions of indigo (B80030) with propargyl derivatives, for example, can produce a variety of structurally diverse heterocycles. researchgate.net These reactions demonstrate that the propargyl group can act as an electrophile, competing with other reactive sites to generate complex products. researchgate.net

Table 1: Representative Cascade Reactions of Aryl Propargyl Ethers

| Starting Material | Catalyst/Reagents | Major Product(s) | Reaction Type |

| Phenyl propargyl ether | InI3 | 2H-Chromene | Intramolecular Hydroarylation (6-endo-dig) |

| Propargyl azide derivatives | Base (e.g., NaOMe) | 1H-1,2,3-Triazoles | Banert Cascade |

| Indigo and propargyl bromide | Base | Pyrazinodiindolodiones, Azepinodiindolones | Domino Reaction |

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating groups: the methyl group (-CH₃) and the propargyloxy group (-OCH₂C≡CH). Both of these substituents are ortho, para-directing. libretexts.org The interplay of their activating and directing effects governs the regioselectivity of aromatic functionalization.

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to the positions ortho and para to the activating substituents. In the case of this compound, the para position is blocked by the methyl group. Therefore, electrophilic attack is expected to occur at the positions ortho to the propargyloxy group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). The propargyloxy group is generally a stronger activating group than the methyl group, and thus substitution is expected to predominantly occur at the positions ortho to the ether linkage.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the major product would be 2-nitro-1-methyl-4-(prop-2-yn-1-yloxy)benzene. masterorganicchemistry.com Halogenation, such as bromination with Br₂ in the presence of a Lewis acid like FeBr₃, would similarly yield the 2-bromo derivative as the major product.

Table 2: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-methyl-4-(prop-2-yn-1-yloxy)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methyl-4-(prop-2-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-1-methyl-4-(prop-2-yn-1-yloxy)benzene |

The nitro-substituted derivatives of this compound can undergo further transformations, most notably the reduction of the nitro group to an amine. This transformation is of great synthetic importance as it converts an electron-withdrawing, meta-directing group into a strongly activating, ortho, para-directing amino group.

A variety of reagents can be employed for the reduction of aromatic nitro compounds, including metals in acidic media (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts). For the reduction of 2-nitro-1-methyl-4-(prop-2-yn-1-yloxy)benzene, catalytic hydrogenation would likely be a preferred method to avoid the harsh acidic conditions that could potentially cleave the ether linkage. The product of this reaction would be 2-amino-1-methyl-4-(prop-2-yn-1-yloxy)benzene. This resulting aniline (B41778) derivative is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and dyes.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Comments |

| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Generally high yielding and chemoselective. |

| Sn, HCl | Reflux | Classical method, requires basic workup. |

| Fe, HCl or NH₄Cl | Reflux | Milder than Sn/HCl, often used in industrial processes. |

| Na₂S₂O₄ | Aqueous solution | Sodium dithionite, a mild reducing agent. |

Stability and Degradation Pathways of the Ether Linkage

The ether linkage in this compound, being an aryl alkyl ether, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, typically in the presence of strong hydrohalic acids like HBr or HI. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The cleavage of aryl alkyl ethers with strong acids typically proceeds via a nucleophilic substitution mechanism at the alkyl carbon. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent alkyl group more susceptible to nucleophilic attack by the halide ion. In the case of this compound, treatment with excess HBr would lead to the formation of p-cresol (B1678582) and propargyl bromide. The phenolic C-O bond is much stronger and resistant to cleavage due to the sp² hybridization of the aromatic carbon. libretexts.org

Table 4: Products of Ether Linkage Cleavage and Thermal Degradation

| Conditions | Reagents | Major Products | Reaction Type |

| Acidic Cleavage | Excess HBr, heat | p-Cresol, Propargyl bromide | Nucleophilic Substitution |

| Thermal Degradation | High temperature | Substituted chromenes, other rearrangement products | Pericyclic Rearrangement/Cyclization |

Computational and Theoretical Chemistry Approaches for 1 Methyl 4 Prop 2 Yn 1 Yloxy Benzene

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical methods are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in 1-methyl-4-(prop-2-yn-1-yloxy)benzene. These investigations reveal how electrons are distributed within the molecule and which spatial arrangements (conformations) are most stable.

The conformation of the molecule is influenced by the orientation of the propargyl ether group relative to the benzene (B151609) ring. X-ray crystallography studies of related compounds, such as 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, show that the prop-2-yn-1-yl group is slightly twisted out of the plane of the benzene ring. nih.gov In this related structure, the C—O—C—C torsion angle is 173.1(3)°. nih.gov It is anticipated that this compound would adopt a similar conformation, with the bulky propargyl group oriented away from the methyl group on the benzene ring to minimize steric hindrance.

The electronic structure is characterized by the interplay between the electron-donating p-cresol (B1678582) unit and the electron-withdrawing alkyne functionality. The oxygen atom of the ether linkage donates electron density to the aromatic ring, influencing its reactivity. Quantum chemical calculations can quantify this effect by mapping the electron density and calculating molecular orbitals. These calculations would show the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions, including the energetic profiles and the structures of transient intermediates and transition states. For this compound, DFT can elucidate the mechanisms of various reactions.

One area of interest is electrophilic aromatic substitution on the benzene ring. The methoxy (B1213986) group in anisole (B1667542), a similar compound, is known to be an ortho, para-directing group in electrophilic aromatic bromination. rsc.org DFT studies on anisole have shown that this directing effect is due to a combination of strong electron delocalization and attractive interactions. rsc.org Similar studies on this compound would likely reveal that the ether group directs incoming electrophiles to the ortho and para positions relative to it. DFT calculations can model the reaction coordinates for such substitutions, identifying the lowest energy pathways and predicting the regioselectivity.

Another important class of reactions for this molecule involves the terminal alkyne. For instance, cycloaddition reactions, such as the [8+2] cycloaddition of dienylfurans with alkynes, have been studied using DFT. pku.edu.cnnih.gov These studies reveal that the reaction can proceed through a stepwise mechanism involving diradical intermediates. pku.edu.cnnih.gov DFT calculations on the reactions of this compound with various partners would help in understanding the favorability of different cycloaddition pathways and the nature of the transition states involved.

Predictive Modeling for Reactivity and Selectivity in Novel Chemical Processes

Predictive modeling, often employing machine learning techniques, is an emerging area in computational chemistry that aims to forecast the outcomes of chemical reactions. For this compound, these models can predict its reactivity and the selectivity of its reactions under various conditions.

A powerful approach combines machine-learned reaction representations with on-the-fly quantum mechanical descriptors to predict regioselectivity in substitution reactions. mit.edu This method has been successfully applied to various substitution reactions, including aromatic C-H functionalization. mit.edu For this compound, such a model could predict the major product in reactions with different reagents, even with limited experimental data. The model works by encoding the molecular graph into feature vectors and using quantum mechanically computed descriptors, such as bond order and bond length, to enhance its predictive accuracy. mit.edu This approach is significantly faster than traditional quantum mechanical calculations for each possible reaction outcome. mit.edu

These predictive models can be trained on databases of known reactions and then used to screen for novel chemical processes involving this compound. This accelerates the discovery of new reactions and helps in optimizing reaction conditions for desired products.

Development of Structure-Reactivity Correlation Models

Structure-reactivity correlation models provide a quantitative link between the structure of a molecule and its reactivity. The Hammett equation is a classic example of such a model, which correlates the reaction rates and equilibrium constants of substituted benzene derivatives. libretexts.org

For this compound, a series of derivatives could be synthesized with different substituents on the benzene ring. By measuring the rates of a specific reaction for each derivative, a Hammett plot can be constructed by plotting the logarithm of the relative rate constant against the substituent constant (σ). libretexts.org The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the reaction to the electronic effects of the substituents. libretexts.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

These correlation models are valuable for understanding reaction mechanisms and for predicting the reactivity of new compounds. By establishing a quantitative structure-reactivity relationship for reactions involving the this compound scaffold, chemists can rationally design new molecules with tailored reactivity.

Advanced Applications and Derivatization Strategies of 1 Methyl 4 Prop 2 Yn 1 Yloxy Benzene in Interdisciplinary Research

Applications in Advanced Materials Science

The unique structure of 1-methyl-4-(prop-2-yn-1-yloxy)benzene, combining a rigid aromatic core with a reactive terminal alkyne, makes it a valuable component in the design of advanced materials with tailored properties. Its utility is most prominent in polymer science and surface engineering, where the propargyl group enables robust and efficient modification strategies.

Polymer Functionalization and Crosslinking Methodologies

The terminal alkyne of this compound is an ideal functional group for modifying and crosslinking polymers through highly efficient click reactions. savvysciencepublisher.com These methods are prized for their high yields, selectivity, and tolerance of various functional groups, allowing for the precise engineering of polymer properties under mild conditions. sigmaaldrich.com

One primary method involves the post-polymerization functionalization of polymers containing azide (B81097) side groups. acs.orgnih.gov For instance, polymers such as poly(glycidyl methacrylate) or azide-modified polystyrenes can be readily "clicked" with this compound. This reaction grafts the p-tolyl propargyl ether moiety onto the polymer backbone, introducing new properties such as hydrophobicity and thermal stability. mcmaster.camdpi.com

Another approach is the direct polymerization of monomers bearing the propargyl ether group. The resulting alkyne-functionalized polymers can then be crosslinked by reacting them with polyvalent azides. This creates stable, three-dimensional polymer networks with enhanced mechanical and thermal properties. Research into bio-based propargyl ether thermosetting resins has demonstrated that such networks exhibit exceptional thermal stability and fire resistance, with high char yields and glass transition temperatures, making them suitable for high-performance applications. rsc.org Furthermore, biopolymers like arabinogalactan (B145846) have been successfully functionalized with propargyl groups, showcasing a facile route to new functionalized materials from renewable sources. nih.gov The thiol-yne click reaction represents an alternative polymerization methodology that can be used to create hyperbranched or linear sulfur-containing polymers for various applications, including optical materials and drug-delivery vehicles. d-nb.info

Surface Engineering and Biopassivation through "Click" Modifications

The same "click" chemistry principles used in polymer functionalization are applied to engineer the surfaces of materials like silica, gold, and various plastics. researchgate.net By first treating a surface to introduce azide functionalities, this compound can be covalently and selectively tethered to it. This process allows for precise control over surface properties, such as wettability and chemical reactivity.

In the context of biomedical devices and biosensors, this surface modification is critical for biopassivation. Biopassivation refers to the treatment of a surface to resist the non-specific adsorption of proteins and other biomolecules, which can otherwise lead to device failure or fouling. nih.gov While this compound itself is not a passivating agent, it serves as a crucial molecular linker. Surfaces can be modified with this compound to create a uniform layer of terminal alkynes. Subsequently, azide-terminated passivating polymers, such as polyethylene (B3416737) glycol (PEG), can be "clicked" onto this functionalized surface. This two-step approach ensures a high density of the passivating agent, leading to robust and effective resistance to biofouling. This methodology has been explored for creating silane-functionalized polymer surfaces for various applications. drexel.edu

Strategic Building Block for Complex Molecular Architectures

The reactivity of the terminal alkyne and the stability of the aryl ether linkage make this compound a powerful and strategic starting material for the synthesis of complex organic molecules, particularly heterocyclic systems.

Synthesis of Diverse Nitrogen and Oxygen-Containing Heterocyclic Systems (e.g., Triazoles, Benzimidazoles, Chromenes, Benzofurans)

The propargyl group is a precursor to a wide array of important heterocyclic scaffolds found in pharmaceuticals and natural products. researchgate.net

Triazoles : The most direct application of the alkyne is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly reliable and has been used to link the 4-(prop-2-yn-1-yloxy)phenyl scaffold to other molecular fragments. For example, a derivative, 4-(prop-2-yn-1-yloxy)benzaldehyde, reacts with various organic azides to produce complex triazole-containing products, including stilbene-linked 1,2,3-triazoles. nih.gov

Benzimidazoles : Benzimidazole rings are commonly formed by the condensation of an o-phenylenediamine (B120857) with an aldehyde. organic-chemistry.org The derivative 4-(prop-2-yn-1-yloxy)benzaldehyde, which can be synthesized from p-cresol (B1678582), serves as a key precursor in this reaction. nih.gov Its condensation with substituted o-phenylenediamines provides a straightforward route to 2-substituted benzimidazoles that retain the versatile propargyloxy side chain for further chemical modifications. A similar synthesis has been demonstrated using the allyl analogue, 4-(prop-2-en-1-yloxy)benzaldehyde. nih.govresearchgate.net

Chromenes : As an aryl propargyl ether, this compound is a suitable substrate for thermal or metal-catalyzed Claisen rearrangement followed by intramolecular cyclization. This tandem reaction sequence is a known strategy for constructing the 2H-chromene ring system, a common motif in natural products. researchgate.net

Benzofurans : The synthesis of benzofurans from aryl propargyl ethers can be achieved through rearrangement and cyclization reactions. researchgate.netjocpr.com For example, a propargyl ether derived from vanillin (B372448) has been shown to undergo a cesium fluoride-mediated Claisen rearrangement to construct a 2-methylbenzofuran (B1664563) ring. jocpr.com Other methods include gold-catalyzed cascade reactions and electrochemical tandem cyclizations, highlighting the versatility of aryl propargyl ethers as precursors to this important heterocyclic core. researchgate.netnih.gov

The following table summarizes the synthetic pathways to these heterocyclic systems starting from an aryl propargyl ether precursor.

| Target Heterocycle | General Reaction Type | Key Reagents/Conditions |

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃), Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) |

| Benzimidazole | Condensation & Cyclization | o-Phenylenediamine, Acid or Oxidative Catalyst |

| Chromene | Claisen Rearrangement & Cyclization | Heat or Metal Catalyst (e.g., Ag, Au, Pt) |

| Benzofuran (B130515) | Claisen Rearrangement & Cyclization | Base (e.g., CsF) or Metal Catalyst (e.g., Au, Pd) |

Leveraging this compound in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a simple starting point, which is essential for discovering new drug candidates and chemical probes. nih.govcam.ac.uk this compound is an ideal scaffold for DOS because its terminal alkyne can participate in a wide range of complexity-generating reactions. researchgate.net

Starting from this single compound, a chemist can employ several divergent synthetic strategies:

Cycloaddition: Reaction with azides yields triazoles (a 5-membered ring with three nitrogens).

Condensation/Cyclization: Conversion to the aldehyde followed by reaction with diamines yields benzimidazoles (a fused 5/6-membered ring system).

Rearrangement/Cyclization: Thermal or metal-catalyzed rearrangement produces chromenes or benzofurans (fused 6/6 or 5/6 oxygen-containing heterocycles).

Coupling Reactions: Palladium-catalyzed Sonogashira coupling with aryl halides attaches new aryl groups, while Mannich reactions with amines and aldehydes lead to propargylamines. researchgate.netnih.gov

This ability to generate vastly different molecular skeletons by simply changing the reaction partner or catalyst embodies the core principle of DOS. acs.org It allows for the rapid exploration of chemical space around the privileged p-cresolyl ether core.

Chemical Biology Tools and Bioconjugation Applications (Methodology Focus)

The terminal alkyne of this compound functions as a bioorthogonal chemical handle, meaning it is reactive in a controlled way within a complex biological environment without interfering with native biochemical processes. nih.govnih.gov This property is the foundation of its use in creating chemical biology tools and for bioconjugation. researchgate.net

The primary methodology involves "click" reactions, either the copper-catalyzed CuAAC or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently link the alkyne-containing molecule to a biomolecule of interest. nih.gov The general workflow is as follows:

Introduce an Azide Handle: A biological macromolecule, such as a protein or nucleic acid, is functionalized with an azide group. This can be achieved through various techniques, including metabolic labeling (e.g., feeding cells an azide-containing amino acid analog) or solid-phase synthesis for oligonucleotides.

Perform the Click Reaction: The azide-modified biomolecule is then treated with an alkyne-bearing probe molecule like this compound. The click reaction forms a stable triazole linkage between the probe and the biomolecule.

Application: The attached probe can serve multiple purposes. It can be a simple tag for detection, or it can carry other functional units, such as a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or a drug molecule for targeted delivery. nih.gov

This methodology enables researchers to visualize, track, and isolate specific biomolecules within living cells, providing powerful tools to study biological processes in real-time. researchgate.netnih.gov The small size and stability of the propargyl ether make it an excellent choice for constructing these sophisticated molecular probes.

Development of Chemical Probes for Molecular Labeling

The development of chemical probes for the specific labeling and detection of biomolecules is a significant area of research where this compound and its analogs find application. The propargyl group can be readily "clicked" with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag, to create a probe for tracking and identifying biological targets.

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the principle is well-established with structurally similar aryl propargyl ethers. For instance, aryl propargyl ethers have been incorporated into fluorescent probes for the detection of metal ions like Pd2+. rsc.org In these systems, the propargyl ether moiety acts as a recognition site, and its interaction with the target analyte triggers a change in the fluorescence properties of the molecule. rsc.org The synthesis of novel "click" fluorophores from aryl propargyl ethers has been explored for potential use in bioconjugation and bioimaging. researchgate.net

The general strategy for creating a chemical probe using an aryl propargyl ether scaffold is outlined below:

| Step | Description | Key Feature of this compound |

| 1. Probe Design | A reporter group (e.g., fluorophore, biotin) is functionalized with an azide group. | The terminal alkyne serves as the reactive partner for the azide. |

| 2. Conjugation | The azide-functionalized reporter is reacted with this compound via CuAAC. | The reaction is highly specific and efficient, forming a stable triazole linkage. |

| 3. Application | The resulting probe can be used to label and detect target molecules in biological systems. | The p-cresol moiety can be further modified to enhance targeting or solubility. |

Non-Biological Applications in Conjugation Chemistry (e.g., Radiochemistry for labeling)

The principles of conjugation chemistry with this compound extend beyond biological applications into fields like materials science and radiochemistry. The robust nature of the triazole linkage formed via click chemistry makes it suitable for creating functionalized polymers and surfaces.

In radiochemistry, the terminal alkyne of this compound is a valuable synthon for the development of radiotracers for positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that relies on the detection of positron-emitting radionuclides. uva.nl The short half-life of many PET isotopes, such as Fluorine-18 (¹⁸F, t½ ≈ 110 min), necessitates rapid and efficient labeling strategies. mdpi.com

The "click-to-chelate" approach is a prominent strategy where an alkyne-functionalized molecule like this compound is conjugated to an azide-bearing chelator. This chelator can then sequester a radiometal, such as Copper-64 (⁶⁴Cu). While direct radiolabeling of this compound is not widely reported, the utility of aryl propargyl ethers in such strategies is recognized. researchgate.net

| Radionuclide | Half-life | Common Labeling Strategy with Alkynes |

| Fluorine-18 (¹⁸F) | 109.8 min | CuAAC with an ¹⁸F-labeled azide-containing building block. |

| Copper-64 (⁶⁴Cu) | 12.7 h | "Click-to-chelate": CuAAC with an azide-functionalized chelator, followed by complexation of ⁶⁴Cu. |

Catalytic Systems and Ligand Design Incorporating this compound Motifs

The structural framework of this compound can be incorporated into the design of ligands for transition metal catalysis. The propargyl group can be transformed into various heterocyclic structures that can coordinate to metal centers, or the aromatic ring can be functionalized to create multidentate ligands.

A significant application of aryl propargyl ethers in catalysis is their use as precursors for the synthesis of 2H-chromenes, a class of heterocyclic compounds with a wide range of biological activities. uva.nlbeilstein-journals.org This transformation is often catalyzed by transition metals such as gold, platinum, and indium. beilstein-journals.orgnih.govrsc.org The reaction typically proceeds via an intramolecular hydroarylation of the alkyne. rsc.org

For example, gold(I) catalysts have been shown to be highly effective in the cycloisomerization of aryl propargyl ethers to yield 2H-chromenes with high selectivity. researchgate.netpharmtech.com The reaction conditions can be tuned to favor specific isomers, demonstrating the versatility of this catalytic approach.

The following table summarizes the catalytic systems used for the cyclization of aryl propargyl ethers to chromenes:

| Catalyst | Solvent | Temperature (°C) | Key Findings |

| AuCl₃/AgOTf | Dioxane | 100 | Efficient cyclization to 2H-chromenes. |

| PtCl₂ | Toluene | 80 | Selective formation of 6-endo-dig cyclization products. |

| InI₃ | Toluene | Room Temp - 100 | Effective for both terminal and internal alkynes. rsc.org |

| FeCl₃ | Acetonitrile | Not specified | Used for intramolecular alkyne-carbonyl metathesis. uva.nl |

Furthermore, the propargyl group itself can be a reactive component in catalyst design. For instance, it can undergo reactions to form N-heterocyclic carbene (NHC) precursors or other ligand types. While specific examples detailing the use of this compound in this context are scarce, the synthetic accessibility of derivatives from this starting material makes it a potentially valuable building block for creating novel ligand architectures.

Prospective Research Directions and Emerging Opportunities for 1 Methyl 4 Prop 2 Yn 1 Yloxy Benzene

Eco-Friendly and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to 1-Methyl-4-(prop-2-yn-1-yloxy)benzene and related aryl propargyl ethers is a key area of research. Traditional synthesis often relies on the Williamson ether synthesis, which can involve harsh bases and solvents. Modern approaches are shifting towards greener alternatives that offer high efficiency, reduced waste, and milder reaction conditions.

Future research in this area could focus on several promising techniques:

Ultrasound-Assisted Synthesis: Sonication has been shown to be an effective method for accelerating organic reactions. An ultrasound-assisted approach to the synthesis of diaryl ethers has been demonstrated to proceed efficiently at lower temperatures and without the need for a catalyst. researchgate.net Investigating the application of ultrasound to the synthesis of this compound from p-cresol (B1678582) and propargyl bromide could lead to a more energy-efficient and faster process.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases, often allowing for the use of milder bases and reducing the need for anhydrous solvents. nih.govnih.govresearchgate.net The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as phase-transfer catalysts could facilitate the reaction between the p-cresolate anion and propargyl halide in a biphasic system, simplifying work-up and minimizing solvent usage. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. acs.org A combined microwave and ultrasound-assisted Williamson ether synthesis has been reported to be an ecologically valuable route for preparing ethers in the absence of phase-transfer catalysts. acs.org

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. rsc.org A method for synthesizing ether compounds from aldehydes and silanes under solvent-free conditions has been patented, highlighting the potential for such approaches. rsc.org

| Methodology | Potential Advantages | Key Parameters to Investigate |

| Ultrasound-Assisted Synthesis | Faster reaction rates, lower temperatures, potential for catalyst-free conditions. | Frequency and power of ultrasound, solvent choice, temperature. |

| Phase-Transfer Catalysis | Use of milder bases, reduced need for anhydrous solvents, simplified work-up. | Type and concentration of catalyst, solvent system, stirring speed. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times. | Microwave power and temperature control, solvent suitability. |

| Solvent-Free/Green Solvents | Reduced environmental impact, simplified purification. | Catalyst efficiency, reactant miscibility, energy consumption. |

Discovery of Unprecedented Reactivity and Transformations

The propargyl group in this compound is a gateway to a rich variety of chemical transformations. While some reactions of aryl propargyl ethers are known, there is significant scope for discovering unprecedented reactivity.

A primary area of interest is the Claisen rearrangement , a acs.orgacs.org-sigmatropic rearrangement that can lead to the formation of complex molecular architectures. For aryl propargyl ethers, this rearrangement can be followed by a series of cascade reactions, the outcomes of which are influenced by substituents on the aromatic ring. acs.orgnih.gov Computational studies have shown that the rearrangement can proceed via different pathways, leading to either benzopyran derivatives or tricyclic systems, depending on the substitution pattern of the aryl propargyl ether. acs.orgnih.gov The methyl group in this compound can be expected to influence the regioselectivity of the initial rearrangement and the subsequent cyclization steps.

Further research could explore:

Catalytic Asymmetric Dearomatization: The para-Claisen rearrangement of naphthyl 1-propargyl ethers has been shown to be achievable under thermal conditions, and a catalytic asymmetric version has been developed using a chiral N,N'-dioxide/Co(OTf)₂ complex. researchgate.net This opens the door to developing similar enantioselective transformations for this compound, providing access to chiral building blocks.

Gold-Catalyzed Transformations: Gold catalysts are known to activate the alkyne moiety of propargyl systems, leading to a variety of transformations. rsc.orgrsc.org Research on other propargyl systems suggests that gold catalysis could be used for intramolecular hydroarylation to form chromene derivatives or for intermolecular reactions with various nucleophiles. nih.govrsc.org

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") with azides to form triazoles. This provides a highly efficient and modular approach to synthesizing more complex molecules.

| Reaction Type | Potential Products | Key Research Focus |

| Claisen Rearrangement | Chromenes, tricyclic compounds | Influence of the methyl group on regioselectivity, development of catalytic and asymmetric variants. |

| Gold-Catalyzed Reactions | Allenes, indenes, hydroarylation products | Catalyst development, reaction optimization, exploration of novel reaction pathways. |

| Cycloaddition Reactions | Triazoles, other heterocycles | Scope of reaction partners, development of new catalytic systems. |

| Cross-Coupling Reactions | Functionalized alkynes and alkenes | Exploration of various coupling partners and catalytic systems (e.g., palladium, copper). |

Advanced Spectroscopic and Analytical Characterization for In-Situ Monitoring

To fully understand and optimize the reactions of this compound, advanced in-situ and operando spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reaction kinetics, intermediates, and mechanisms under actual reaction conditions.

Future research should employ techniques such as:

Operando Spectroscopy: This involves the simultaneous measurement of catalytic activity and spectroscopic data. rsc.org Techniques like operando Raman and IR spectroscopy can provide detailed information about the catalyst and reacting species during the course of a reaction. nih.govresearchgate.netrsc.orgrsc.org This would be particularly useful for studying heterogeneous catalytic processes involving this compound.

Real-Time NMR Spectroscopy: Benchtop NMR spectrometers are becoming increasingly accessible and can be used for real-time monitoring of homogeneous reactions. researchgate.netacs.orgnih.govrsc.orgnih.gov This could be applied to study the kinetics of the Claisen rearrangement or other solution-phase transformations of this compound.

In-Situ FTIR Spectroscopy: This technique is powerful for tracking the concentration of reactants, intermediates, and products in real-time. youtube.commdpi.com Probes can be inserted directly into the reaction vessel, providing a continuous stream of data to elucidate reaction profiles and mechanisms. youtube.com

By applying these advanced analytical methods, a deeper understanding of the reaction pathways can be achieved, leading to more efficient and selective synthetic protocols.

Synergistic Integration of Experimental and Computational Design

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new reactions and materials. For this compound, this synergistic approach can guide research in several ways.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations have already been used to investigate the mechanism of the Claisen rearrangement of aryl propargyl ethers. acs.orgnih.gov Further computational studies on this compound could predict the influence of the methyl group on reaction barriers and product distributions, guiding experimental efforts towards desired outcomes.

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by efficiently exploring the complex relationships between multiple variables. rsc.orgresearchgate.nettimegate.com By training models on experimental data, it is possible to predict optimal catalysts, solvents, and temperatures for a given transformation, reducing the number of experiments needed.

Design of Functional Materials: Computational modeling can be used to predict the properties of polymers and other materials derived from this compound. This can help in designing materials with specific thermal, mechanical, or electronic properties before they are synthesized in the lab.

The iterative cycle of computational prediction, experimental validation, and model refinement will be crucial for unlocking the full potential of this versatile molecule.

Expanding Functional Material and Synthetic Utility

The unique chemical structure of this compound makes it an attractive building block for the synthesis of a wide range of functional materials and complex organic molecules.

High-Performance Polymers: The propargyl group can undergo thermal or catalytic polymerization to form cross-linked networks. A poly(m-phenylene) functionalized with propargyl ether has been shown to form a thermoset with a high glass transition temperature (Tg) and high modulus, making it a candidate for applications in microelectronics and aerospace. rsc.orgrsc.org Investigating the polymerization of this compound could lead to the development of new high-performance thermosetting resins.

Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. mdpi.com This reaction is highly efficient and can be used to attach this compound to a wide variety of other molecules, including polymers, biomolecules, and surfaces. mdpi.com

Synthesis of Heterocyclic Compounds: The reactivity of the propargyl group can be harnessed to construct a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: The alkyne moiety can participate in various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex aromatic structures. beilstein-journals.org

The continued exploration of the synthetic utility of this compound is expected to yield a diverse array of new molecules and materials with valuable properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, where 4-methoxybromobenzene reacts with propargyl alcohol derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst under inert atmosphere (N₂/Ar). Elevated temperatures (60–80°C) and polar aprotic solvents (e.g., THF or DMF) enhance coupling efficiency. Purification via column chromatography or distillation is recommended to isolate the product .

- Key Variables : Catalyst loading (5–10 mol%), reaction time (12–24 hr), and solvent choice (THF yields ~65%, DMF ~70% based on analogs) .

Q. How does the propynyloxy substituent influence the compound’s chemical reactivity?

- Methodological Answer : The propargyl ether group enables click chemistry (e.g., Huisgen cycloaddition with azides) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Kinetic studies show that the triple bond undergoes regioselective additions with electrophiles (e.g., bromine) at the β-position due to electronic polarization .

- Experimental Design : Monitor reactivity via NMR to track alkyne proton shifts (δ 2.1–2.5 ppm) during functionalization .

Q. What stability considerations are critical for handling this compound in aqueous environments?

- Methodological Answer : The compound is stable in pH 5–9 but hydrolyzes under acidic (pH <4) or alkaline (pH >10) conditions, forming phenolic byproducts. For long-term storage, use anhydrous solvents (e.g., dichloromethane) and inert atmospheres. Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation under recommended conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential in anticancer drug discovery?

- Methodological Answer :

In Vitro Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM). Compare IC₅₀ values with controls (e.g., cisplatin).

Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe).

Structural Derivatives : Synthesize analogs by modifying the propargyl group (e.g., adding fluorophores for cellular uptake tracking) .

- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with cytotoxicity .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Catalytic Asymmetric Alkynylation : Use chiral ligands (e.g., BINAP) with palladium to induce asymmetry during propargylation (e.g., 80% ee reported for similar substrates).

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions (30–40°C, pH 7–8).

- Green Chemistry : Optimize solvent-free or microwave-assisted reactions to reduce waste and energy use .

Q. What advanced analytical techniques are essential for characterizing derivatives of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹³C DEPT-135 identifies quaternary carbons; HSQC correlates alkyne protons (δ 2.1–2.5 ppm) with sp-hybridized carbons.

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 161.1 for the parent compound).

- X-ray Crystallography : Resolve crystal packing and substituent orientation (e.g., dihedral angles between benzene and propargyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.